![molecular formula C9H14F3NO4 B3041582 Ethyl 2-(butanoylamino)-3,3,3-trifluoro-2-hydroxypropanoate CAS No. 328270-25-3](/img/structure/B3041582.png)
Ethyl 2-(butanoylamino)-3,3,3-trifluoro-2-hydroxypropanoate
Overview
Description
Esters, such as Ethyl 2-(butanoylamino)-3,3,3-trifluoro-2-hydroxypropanoate, are derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . They are commonly used in a wide range of applications due to their diverse properties .
Synthesis Analysis
Esters are typically synthesized through the process of esterification. This involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid such as sulfuric acid which acts as a catalyst .Molecular Structure Analysis
The molecular structure of esters includes a carbonyl group (C=O) and an ether group (R-O-R’). The specific structure of Ethyl 2-(butanoylamino)-3,3,3-trifluoro-2-hydroxypropanoate would depend on the specific arrangement of these groups and the constituent hydrocarbon chains .Chemical Reactions Analysis
Esters undergo several types of reactions including hydrolysis, reduction, and reactions with Grignard reagents. The specific reactions that Ethyl 2-(butanoylamino)-3,3,3-trifluoro-2-hydroxypropanoate would undergo depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis
Esters have diverse physical and chemical properties. They are often liquids at room temperature and have characteristic fruity odors. The specific properties of Ethyl 2-(butanoylamino)-3,3,3-trifluoro-2-hydroxypropanoate would depend on its specific structure .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(butanoylamino)-3,3,3-trifluoro-2-hydroxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-3-5-6(14)13-8(16,9(10,11)12)7(15)17-4-2/h16H,3-5H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWJCYPEXYCHCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C(=O)OCC)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(butanoylamino)-3,3,3-trifluoro-2-hydroxypropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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